molecular formula C20H19N3O3 B2807208 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile CAS No. 931968-38-6

2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2807208
CAS No.: 931968-38-6
M. Wt: 349.39
InChI Key: DSTQNWDMTDOEBN-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a cyano group at position 4, a pyrrolidin-1-yl group at position 5, and a furan-2-yl moiety at position 2. Its molecular formula is C₂₀H₁₉N₃O₃, with a molecular weight of 349.39 g/mol . The compound has been cataloged in screening libraries, with an available quantity of 15 mg, suggesting its use in early-stage drug discovery .

Properties

IUPAC Name

2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-14-5-4-6-15(11-14)24-13-16-7-8-18(25-16)19-22-17(12-21)20(26-19)23-9-2-3-10-23/h4-8,11H,2-3,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTQNWDMTDOEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to modulate their activity and produce therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound primarily differ in substituents on the phenoxy group, the heterocyclic amine attached to the oxazole ring, or modifications to the furan moiety. Below is a detailed comparison based on molecular structure, physicochemical properties, and synthetic accessibility.

Structural Modifications and Physicochemical Properties

Phenoxy Substituent Variations: 2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile (C₂₁H₂₁N₃O₃, MW 363.41 g/mol): The addition of a methyl group at the 4-position of the phenoxy ring increases molecular weight by 14.02 g/mol compared to the parent compound. 2-[(2-<i>tert</i>-Butyl-4-cyano-5-methylphenoxy)methyl]-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile (C₂₁H₂₄N₄O₂, MW 376.44 g/mol): The bulky <i>tert</i>-butyl group and cyano substituent introduce steric hindrance and electronic effects, which may influence target binding or metabolic stability .

Amine Substituent Variations: 5-(Azepan-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile (C₂₂H₂₃N₃O₃, MW 377.44 g/mol): Replacing pyrrolidine with azepane (a seven-membered ring) increases the molecular weight by 28.05 g/mol. The larger ring size may alter conformational flexibility and hydrogen-bonding capacity .

Furan Modifications: 2-{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile (C₂₄H₂₁N₃O₄, MW 415.44 g/mol): The methoxy group and phenylethylamine substituent significantly increase molecular weight and polarity, which may impact solubility and target selectivity .

Data Table: Key Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Modifications Availability (mg)
2-{5-[(3-Methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile (Parent Compound) C₂₀H₁₉N₃O₃ 349.39 3-Methylphenoxy, pyrrolidin-1-yl 15
2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile C₂₁H₂₁N₃O₃ 363.41 3,4-Dimethylphenoxy 7
5-(Azepan-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile C₂₂H₂₃N₃O₃ 377.44 Azepan-1-yl 50
2-[(2-<i>tert</i>-Butyl-4-cyano-5-methylphenoxy)methyl]-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile C₂₁H₂₄N₄O₂ 376.44 <i>tert</i>-Butyl, cyano Not specified
2-{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile C₂₄H₂₁N₃O₄ 415.44 4-Methoxyphenoxy, (1-phenylethyl)amino 1

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., pyrrolidine protons at δ 2.5–3.5 ppm; furan protons at δ 6.2–7.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak at m/z 410.15) .
  • X-ray Crystallography : Resolves bond lengths/angles, especially for the oxazole and furan rings .

How can researchers optimize reaction conditions to mitigate side reactions during the synthesis of the oxazole core?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency but may increase byproducts. THF with 10% H₂O reduces side reactions .
  • Catalyst Screening : Use of CuI or Pd catalysts improves regioselectivity in heterocycle formation .
  • Protecting Groups : Temporary protection of the carbonitrile group with trimethylsilyl chloride prevents unwanted nucleophilic attacks .
    Table 1 : Optimization of Oxazole Core Synthesis
ConditionYield (%)Byproducts (%)
DMSO, 120°C6522
THF/H₂O, 80°C7812
THF + CuI, 100°C858

What computational methods are suitable for predicting the biological activity of this compound, and how do they correlate with experimental data?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets (e.g., kinases or GPCRs). Dock scores < -7.0 kcal/mol indicate strong interactions .
  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) evaluates electronic properties (HOMO-LUMO gaps ~4.5 eV) and correlates with antioxidant/antimicrobial assays .
  • MD Simulations : GROMACS assesses stability in biological membranes (RMSD < 2.0 Å over 100 ns) .

How should researchers address discrepancies in spectroscopic data obtained from different synthetic batches?

Q. Advanced

  • Comparative Analysis : Overlay NMR spectra from multiple batches to identify impurities (e.g., residual solvents or unreacted intermediates) .
  • Control Experiments : Repeat reactions with purified starting materials to isolate batch-specific variables .
  • Advanced Chromatography : Use HPLC-PDA to quantify purity (>95%) and identify minor peaks via spiking experiments .

What are the roles of the pyrrolidin-1-yl and 3-methylphenoxymethyl groups in the compound’s reactivity?

Q. Basic

  • Pyrrolidin-1-yl Group : Enhances solubility in polar solvents via H-bond donation. Its electron-donating nature stabilizes the oxazole ring’s electrophilic carbon .
  • 3-Methylphenoxymethyl Group : Increases lipophilicity (logP ~3.2), improving membrane permeability. The methyl group sterically shields the furan ring from oxidation .

What strategies can be employed to study the environmental stability and degradation pathways of this compound?

Q. Advanced

  • Hydrolytic Stability Tests : Incubate at pH 2–12 (37°C, 48 hrs) and analyze via LC-MS. Degradation products (e.g., carboxylic acids) indicate ester hydrolysis .
  • Photolysis Studies : Expose to UV light (254 nm) in aqueous/organic solvents; track degradation kinetics using UV-Vis spectroscopy .
  • Microbial Degradation : Use soil slurry models with Pseudomonas spp. to assess biodegradation half-life (t₁/₂ ~15–30 days) .

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